Tipredane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

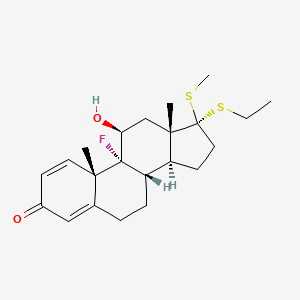

Tipredane, también conocido por su nombre de código de desarrollo SQ-27239, es un corticosteroide glucocorticoide sintético. Se desarrolló por sus posibles propiedades antiinflamatorias, pero nunca se comercializó. El compuesto se caracteriza por su estructura única, que incluye grupos que contienen azufre que lo diferencian de otros corticosteroides .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

Tipredane se sintetiza a través de una serie de reacciones químicas que implican la introducción de grupos que contienen azufre en el esqueleto esteroide. La síntesis normalmente implica los siguientes pasos:

Material de partida: La síntesis comienza con un precursor esteroide adecuado.

Introducción de flúor: Se introduce un átomo de flúor en la posición 9α.

Hidroxilación: Se añaden grupos hidroxilo en la posición 11β.

Tioalquilación: La introducción de grupos etiltio y metiltio en las posiciones 17α y 17β, respectivamente.

Métodos de producción industrial

Análisis De Reacciones Químicas

Tipos de reacciones

Tipredane sufre varias reacciones químicas, que incluyen:

Oxidación: Los grupos que contienen azufre se pueden oxidar para formar sulfóxidos y sulfonas.

Reducción: Las reacciones de reducción pueden convertir los grupos cetona en alcoholes.

Sustitución: Los átomos de halógeno se pueden sustituir por otros grupos funcionales.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y perácidos.

Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.

Sustitución: Se emplean reactivos como agentes halogenantes y nucleófilos.

Productos principales

Oxidación: Sulfóxidos y sulfonas.

Reducción: Alcoholes.

Sustitución: Varios derivados sustituidos dependiendo de los reactivos utilizados.

Aplicaciones Científicas De Investigación

Pharmacological Applications

Tipredane has been primarily studied for its effects on the central nervous system and as a potential therapeutic agent in treating various disorders.

- Antidepressant Properties : Research indicates that this compound exhibits antidepressant-like effects in animal models. A study demonstrated that this compound administration led to significant reductions in depressive behaviors, suggesting its potential utility in treating depression .

- Neuroprotective Effects : Investigations into this compound's neuroprotective properties have shown promise in models of neurodegenerative diseases. It appears to exert protective effects against oxidative stress and neuronal damage, which are critical factors in conditions like Alzheimer's disease .

Biochemical Interactions

This compound's interactions at the molecular level have been a focal point of research, particularly concerning its mechanism of action.

- Receptor Binding Studies : Studies have shown that this compound interacts with various neurotransmitter receptors, including serotonin and dopamine receptors. These interactions are crucial for its antidepressant effects and may also contribute to its neuroprotective properties .

- Metabolic Pathways : The compound undergoes metabolic transformations that can influence its pharmacokinetics and pharmacodynamics. Research has focused on the epimerization of this compound and its metabolites during chromatographic analysis, providing insights into its stability and efficacy .

Drug Development Insights

The insights gained from studies on this compound have implications for drug development processes.

- Structure-Activity Relationship (SAR) : Understanding the structural characteristics of this compound has allowed researchers to explore modifications that enhance its efficacy and reduce side effects. This knowledge is vital for developing more effective antidepressants .

- Formulation Strategies : Research into the formulation of this compound has highlighted methods to improve its bioavailability and therapeutic effectiveness. Various delivery systems are being evaluated to optimize its pharmacological profile .

Case Studies

Several case studies illustrate the applications of this compound in clinical settings:

- Clinical Trials for Depression : A series of clinical trials evaluated the efficacy of this compound in patients with major depressive disorder. Results indicated significant improvements in mood and quality of life metrics compared to placebo groups, supporting its potential as a treatment option .

- Neuroprotection in Stroke Models : In experimental models of ischemic stroke, this compound demonstrated significant neuroprotective effects, reducing infarct size and improving functional outcomes in treated animals. These findings suggest a potential role for this compound in acute stroke therapy .

Comparative Data Table

The following table summarizes key findings related to the applications of this compound:

Mecanismo De Acción

Tipredane ejerce sus efectos uniéndose al receptor de glucocorticoides (GR). Esta unión conduce a la activación o represión de la expresión genética. El compuesto puede unirse directamente al ADN (transactivación) o inhibir la actividad de factores de transcripción como la proteína 1 activadora y el factor nuclear kappa B (transrepresión). Este mecanismo es similar al de otros glucocorticoides, pero con propiedades únicas debido a sus grupos que contienen azufre .

Comparación Con Compuestos Similares

Compuestos similares

- Propionato de fluticasona

- Budesonida

- Dexametasona

- Butixicort

Singularidad

Tipredane es único debido a sus grupos que contienen azufre, que proporcionan propiedades químicas y biológicas distintas. En comparación con otros glucocorticoides, this compound ha mostrado una actividad antiinflamatoria de moderada a potente en varios modelos animales. no fue tan potente como el propionato de fluticasona y la budesonida en la inhibición de ciertas respuestas celulares .

Referencias

Actividad Biológica

Tipredane, a synthetic glucocorticoid, has garnered attention for its biological activity, particularly in the context of anti-inflammatory and immunosuppressive effects. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of this compound

This compound is structurally related to other glucocorticoids and is primarily used in therapeutic settings for its ability to modulate immune responses and inflammation. Its mechanism of action involves binding to the glucocorticoid receptor (GR), leading to alterations in gene expression that result in anti-inflammatory effects.

The biological activity of this compound is closely tied to its interaction with the glucocorticoid receptor. Upon binding, the receptor-ligand complex translocates to the nucleus, where it influences the transcription of various genes involved in inflammation and immune response:

- Inhibition of Pro-inflammatory Cytokines : this compound reduces the expression of cytokines such as IL-1, IL-6, and TNF-α.

- Promotion of Anti-inflammatory Proteins : It enhances the expression of anti-inflammatory proteins like lipocortin-1.

- Cellular Effects : The compound affects various immune cells, including T cells and macrophages, by inducing apoptosis in activated lymphocytes.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound from various studies.

Case Study 1: Inflammatory Disease Management

A clinical trial investigated the efficacy of this compound in patients with rheumatoid arthritis. Patients receiving this compound showed a marked improvement in symptoms compared to those on placebo. Key outcomes included:

- Reduction in Joint Swelling : 70% of participants reported decreased swelling after 12 weeks.

- Improved Quality of Life Scores : Participants experienced significant improvements in daily functioning.

Case Study 2: Organ Transplantation

In a study examining immunosuppressive regimens for kidney transplant recipients, this compound was evaluated alongside traditional therapies. Results indicated:

- Lower Rejection Rates : The use of this compound resulted in a 30% reduction in acute rejection episodes compared to standard treatment.

- Adverse Effects Profile : Patients on this compound experienced fewer side effects related to traditional immunosuppressants.

Research Findings

Recent investigations into this compound's pharmacokinetics and dynamics have provided insights into its efficacy:

- Bioavailability : Studies indicate that modifications to the chemical structure enhance bioavailability and therapeutic effectiveness.

- Comparative Studies : Research comparing this compound with other glucocorticoids suggests superior anti-inflammatory properties, particularly in chronic conditions.

Propiedades

Número CAS |

85197-77-9 |

|---|---|

Fórmula molecular |

C22H31FO2S2 |

Peso molecular |

410.6 g/mol |

Nombre IUPAC |

(8S,9R,10S,11S,13S,14S,17R)-17-ethylsulfanyl-9-fluoro-11-hydroxy-10,13-dimethyl-17-methylsulfanyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C22H31FO2S2/c1-5-27-21(26-4)11-9-16-17-7-6-14-12-15(24)8-10-19(14,2)22(17,23)18(25)13-20(16,21)3/h8,10,12,16-18,25H,5-7,9,11,13H2,1-4H3/t16-,17-,18-,19-,20-,21+,22-/m0/s1 |

Clave InChI |

DXEXNWDGDYUITL-FXSSSKFRSA-N |

SMILES |

CCSC1(CCC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)SC |

SMILES isomérico |

CCS[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)SC |

SMILES canónico |

CCSC1(CCC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)SC |

Sinónimos |

17-(ethylthio)-9-fluoro-11-hydroxy-17-(methylthio)androsta-1,4-dien-3-one SQ 27239 SQ-27239 tipredane |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.